

# comparative DFT studies on the electronic properties of triphenylmethane dyes

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A Comparative Guide to the Electronic Properties of **Triphenylmethane** Dyes via DFT Studies

**Triphenylmethane** dyes, a class of intensely colored aromatic compounds, are widely utilized in textiles, analytical chemistry, and biomedical applications. Their vibrant colors and versatile properties are dictated by their unique electronic structure. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating the electronic characteristics of these dyes, offering predictive insights into their behavior.

This guide provides a comparative analysis of the electronic properties of three common **triphenylmethane** dyes—Malachite Green (MG), Brilliant Green (BG), and Ethyl Green (EG)—based on data from DFT and TD-DFT studies.

## **Data Presentation: A Comparative Overview**

The electronic properties of **triphenylmethane** dyes are highly sensitive to the computational method employed. The choice of the exchange-correlation functional within DFT significantly influences the calculated values of key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the maximum absorption wavelength (λmax).

A smaller HOMO-LUMO gap generally indicates lower kinetic stability and higher chemical reactivity.[1] The  $\lambda$ max value, determined from TD-DFT calculations, corresponds to the color of



the dye. Different functionals can yield a wide range of results, highlighting the importance of methodological consistency in comparative studies.

Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps (eV) for **Triphenylmethane** Dyes with Various DFT Functionals.

Dye	Functional	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
Malachite Green	B3LYP	-4.84	-2.92	1.92
Brilliant Green	B3LYP	-	-	-
Ethyl Green	B3LYP	-	-	-

Note: Comprehensive HOMO-LUMO gap data for BG and EG with various functionals was not available in the provided search results. The value for Malachite Green is derived from a study on Methylene Blue, a related cationic dye, using the B3LYP/6-31G(d) method for illustrative purposes.[1]

Table 2: Comparison of Calculated Maximum Absorption Wavelength (λmax, nm) and Oscillator Strength (f) for **Triphenylmethane** Dyes with Various TD-DFT Functionals.[2]



Dye	Functional	λmax (nm)	Oscillator Strength (f)
Malachite Green	PBE	574	0.848
M06	502	0.988	
BP86	573	0.849	
M06-2X	488	1.135	
B3LYP	531	0.941	
PBE0	511	1.011	_
Brilliant Green	PBE	610	0.941
M06	533	1.096	
BP86	609	0.942	_
M06-2X	517	1.258	
B3LYP	561	1.050	_
PBE0	540	1.132	
Ethyl Green	PBE	606	0.932
M06	529	1.088	
BP86	605	0.933	-
M06-2X	513	1.252	_
B3LYP	557	1.041	-
PBE0	536	1.124	

The trend in calculated  $\lambda$ max values generally follows the pattern: GGA > hybrid > range-separated functional.[2] As shown in Table 2, functionals like PBE (a GGA functional) predict longer wavelengths, while M06-2X (a high-exchange meta-hybrid) predicts shorter wavelengths. Hybrid functionals like B3LYP and PBE0 provide intermediate values. These theoretical absorption spectra can be compared with experimental data to validate the



computational approach. For instance, the experimental  $\lambda$ max for Malachite Green is around 618-619 nm.[3][4]

## **Experimental and Computational Protocols**

The data presented is derived from computational studies employing a standardized workflow. The methodologies are crucial for the reproducibility and interpretation of the results.

- 1. Geometry Optimization: The first step involves optimizing the ground-state molecular structure of the dye. This is typically performed using DFT.
- Software: Gaussian program package is commonly used.[5][6]
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed for geometry optimization of organic dyes.[1][7]
- Basis Set: The 6-31G(d) or 6-31G(d,p) basis set is often considered sufficient for achieving accurate geometries for organic dyes.[7]
- 2. Frontier Molecular Orbital Analysis: From the optimized structure, the energies of the HOMO and LUMO are calculated. The difference between these energies defines the HOMO-LUMO gap.[8] This gap is a key indicator of the molecule's chemical reactivity and stability.[1]
- 3. Excited State Calculations (Absorption Spectra): To determine the absorption properties (like  $\lambda$ max), Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This method calculates the vertical excitation energies, which correspond to the peaks in the UV-Vis absorption spectrum.[4]
- Functionals: A range of functionals are often tested to benchmark their performance against experimental data.[9] These include:

Hybrid functionals: B3LYP, PBE0

Range-separated hybrids: CAM-B3LYP, ωB97XD

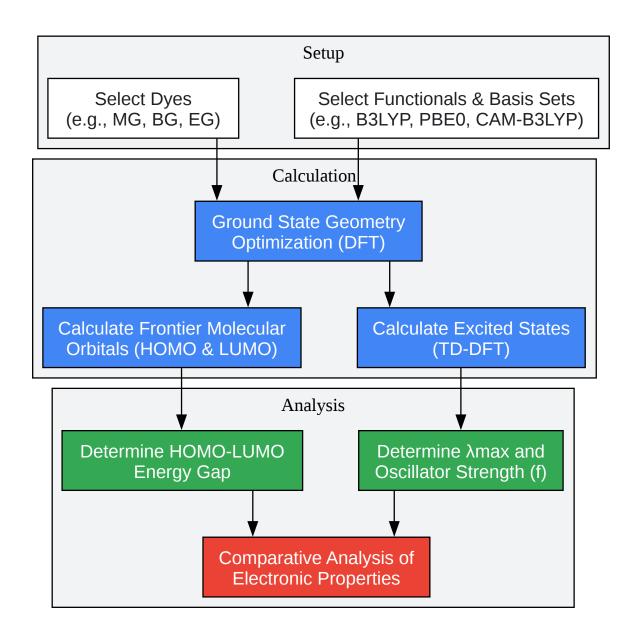
Meta-hybrid GGA: M06-2X



 Solvent Effects: To better simulate experimental conditions, solvent effects are often included using a Polarizable Continuum Model (PCM).[7]

## **Visualization of the Computational Workflow**

The logical flow of a comparative DFT study on **triphenylmethane** dyes can be visualized as a sequence of computational tasks, from initial setup to final analysis.



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Caption: Workflow for a comparative DFT study of **triphenylmethane** dyes.



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